Benzyl[(4,4-difluorocyclohexyl)methyl]amine
Description
Benzyl[(4,4-difluorocyclohexyl)methyl]amine (CAS: 1555044-36-4) is a secondary amine with the molecular formula C₁₄H₁₉F₂N and a molecular weight of 239.30 g/mol . The compound features a benzyl group attached to a methylamine-substituted 4,4-difluorocyclohexane ring. This structural motif is common in medicinal chemistry, where fluorinated cyclohexyl groups are used to optimize pharmacokinetic profiles, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-benzyl-1-(4,4-difluorocyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N/c15-14(16)8-6-13(7-9-14)11-17-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRNARUWJARBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[(4,4-difluorocyclohexyl)methyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4,4-difluorocyclohexanone: This can be achieved by the fluorination of cyclohexanone using a fluorinating agent such as Selectfluor.
Reductive Amination: The 4,4-difluorocyclohexanone is then subjected to reductive amination with benzylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(4,4-difluorocyclohexyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl or cyclohexyl derivatives.
Scientific Research Applications
Chemical Research Applications
Synthesis and Building Block
Benzyl[(4,4-difluorocyclohexyl)methyl]amine serves as a crucial building block in organic synthesis. It is often utilized in the creation of more complex organic molecules. The compound can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate to form ketones or carboxylic acids.
- Reduction : Employing sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
- Substitution Reactions : Participating in nucleophilic substitutions where the difluorocyclohexyl group can be replaced by other functional groups.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reagents Used | Products Generated |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, carboxylic acids |
| Reduction | Sodium borohydride | Alcohols, amines |
| Nucleophilic Substitution | Alkyl halides, sulfonates | Substituted products |
Biological Research Applications
Investigating Biological Activities
Research has focused on the biological activities of this compound. Studies suggest that it may interact with specific cellular processes and enzyme systems. For example, its effects on enzyme interactions are being explored for potential therapeutic benefits in treating diseases such as malaria .
Case Study: Antimalarial Activity
A study conducted on analogs of this compound indicated promising antimalarial properties. Modifications to its structure led to increased potency against Plasmodium falciparum, highlighting its potential as a lead compound for developing new antimalarial drugs .
Medical Applications
Therapeutic Potential
The compound is being explored for its therapeutic applications in drug development. Its unique structural features allow it to modulate biological pathways effectively, making it a candidate for pharmacological tools in research settings.
- Pain Management : There are indications that compounds similar to this compound may serve as cannabinoid receptor agonists, which could be beneficial in managing pain conditions .
Industrial Applications
Specialty Chemicals and Materials
In industrial contexts, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties make it suitable for creating polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of Benzyl[(4,4-difluorocyclohexyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclohexyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
4,4-Difluorocyclohexanamine
- Molecular Formula : C₆H₁₁F₂N
- Molecular Weight : 147.16 g/mol
- Key Differences :
[(4,4-Difluorocyclohexyl)methyl]methylamine Hydrochloride
- Molecular Formula : C₈H₁₄ClF₂N
- Molecular Weight : 206.66 g/mol
- Key Differences :
Benzyl (4,4-Difluorocyclohexyl)carbamate
- Molecular Formula: C₁₄H₁₇F₂NO₂
- Molecular Weight : 269.29 g/mol
- Key Differences :
Thiazole-Containing Analogues (e.g., Compound 77)
- Example: (S)-2-(1-Amino-2-methylpropyl)-N-(4,4-difluorocyclohexyl)thiazole-4-carboxamide (Compound 77)
- Molecular Formula : C₁₄H₂₁F₂N₃OS
- Molecular Weight : 318.14 g/mol
- Research Findings: Demonstrated activity in modulating P-glycoprotein (P-gp), a drug-efflux transporter implicated in multidrug resistance. Analogues like Compound 75–79 showed variable binding affinities depending on substituents (e.g., methoxy, trifluorophenyl groups) . Applications: Explored as peptidomimetics to inhibit P-gp in oncology and neurology .
4,4-Dimethoxydiphenylamine
- Molecular Formula: C₁₄H₁₅NO₂
- Molecular Weight : 229.28 g/mol
- Key Differences :
Research Insights and Trends
- Fluorine Impact: The 4,4-difluorocyclohexyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues, as fluorination reduces cytochrome P450-mediated oxidation .
- Structural Complexity : Thiazole-containing derivatives (e.g., Compound 77) exhibit superior target engagement in P-gp inhibition due to their rigid heterocyclic cores, though this comes at the cost of increased synthetic complexity .
- Solubility vs. Bioavailability : Hydrochloride salts (e.g., [(4,4-difluorocyclohexyl)methyl]methylamine HCl) prioritize solubility, while free bases like the target compound may favor blood-brain barrier penetration .
Biological Activity
Benzyl[(4,4-difluorocyclohexyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzyl group attached to a difluorinated cyclohexyl moiety. This unique structure may contribute to its biological activities, particularly in modulating various biochemical pathways.
Research indicates that compounds with similar structural frameworks can exhibit diverse biological activities, including:
- Antimalarial Activity : Analogous compounds have shown significant antimalarial properties. For instance, the BIPPO analogs demonstrated enhanced activity against Plasmodium falciparum, suggesting that structural modifications can lead to increased potency .
- Inhibition of Enzymatic Activity : Certain derivatives have been reported to inhibit key enzymes involved in disease processes. For example, modifications in related compounds have resulted in potent inhibitors of HIV reverse transcriptase, showcasing the potential for benzyl derivatives to interfere with viral replication .
Biological Activity Data
The following table summarizes the biological activities of benzyl and difluorinated cyclohexyl derivatives based on available literature:
| Compound Name | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Benzylamine | Antiviral (HIV) | 0.5 | |
| Difluoro-Analog | Antimalarial | 0.1 | |
| This compound | Potential Inhibitor | TBD | TBD |
Case Studies and Research Findings
- Antimalarial Research : In a study focusing on BIPPO analogs, it was revealed that the introduction of larger substituents at the R1 position significantly improved antimalarial potency. The analog with a difluoro-cyclohexyl group exhibited enhanced metabolic stability and activity, emphasizing the importance of structural optimization .
- HIV Inhibition : A series of benzyl-substituted pyridinones were evaluated for their ability to inhibit HIV-1 reverse transcriptase. The most promising compounds showed sub-micromolar activity against multiple mutant strains, indicating that structural variations can lead to improved efficacy against resistant viral strains .
- Inflammatory Response Modulation : Related compounds have also been studied for their anti-inflammatory properties. For instance, certain carbamate derivatives showed marked inhibition of inflammatory responses in mouse models, suggesting that benzyl derivatives could potentially be explored for anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
